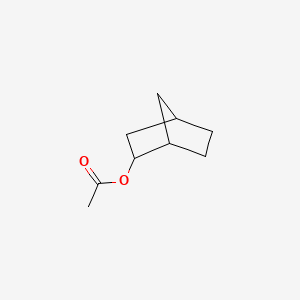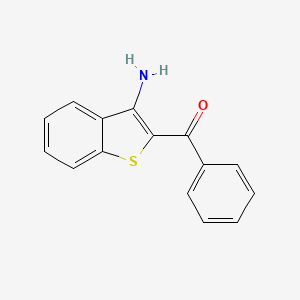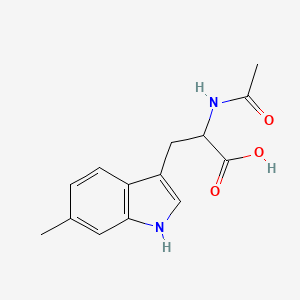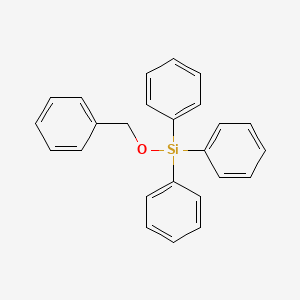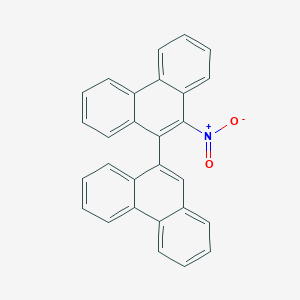
6-Phenyl-3,4,5-trichloro-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Phenyl-3,4,5-trichloro-2H-pyran-2-one is a chemical compound with the molecular formula C11H5Cl3O2 and a molecular weight of 275.52 g/mol This compound is characterized by the presence of a phenyl group attached to a pyran ring, which is further substituted with three chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-3,4,5-trichloro-2H-pyran-2-one typically involves the reaction of phenyl-substituted pyran derivatives with chlorinating agents. One common method includes the chlorination of 6-phenyl-2H-pyran-2-one using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or column chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-3,4,5-trichloro-2H-pyran-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield partially or fully dechlorinated products.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) can be used to oxidize the pyran ring, leading to the formation of carboxylic acid derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF) at low temperatures.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products
Substitution: Amino, thio, or alkoxy derivatives of the original compound.
Reduction: Partially or fully dechlorinated phenyl-pyran derivatives.
Oxidation: Carboxylic acid derivatives of the pyran ring.
Scientific Research Applications
6-Phenyl-3,4,5-trichloro-2H-pyran-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Phenyl-3,4,5-trichloro-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound’s chlorinated pyran ring can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction may lead to the disruption of essential biological processes in microorganisms, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
6-Phenyl-2H-pyran-2-one: Lacks the chlorine substituents, resulting in different chemical reactivity and biological activity.
3,4,5-Trichloro-2H-pyran-2-one:
6-Phenyl-3,4,5-trichloro-2H-pyran-2-thione: Contains a sulfur atom instead of an oxygen atom in the pyran ring, leading to different chemical properties and reactivity.
Uniqueness
6-Phenyl-3,4,5-trichloro-2H-pyran-2-one is unique due to the combination of its phenyl and trichloro substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
41533-03-3 |
|---|---|
Molecular Formula |
C11H5Cl3O2 |
Molecular Weight |
275.5 g/mol |
IUPAC Name |
3,4,5-trichloro-6-phenylpyran-2-one |
InChI |
InChI=1S/C11H5Cl3O2/c12-7-8(13)10(16-11(15)9(7)14)6-4-2-1-3-5-6/h1-5H |
InChI Key |
UINGXNYKRUPFME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C(=O)O2)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


